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This technical support center provides troubleshooting guidance for common issues

encountered during DNA gel electrophoresis, with a specific focus on the "smiling" artifact

observed with DNA bands.

Frequently Asked Questions (FAQs)
Q1: What does it mean when my DNA bands are "smiling"?

A "smiling" effect in gel electrophoresis refers to the curved appearance of DNA bands, where

the bands in the central lanes migrate faster than those at the edges, resembling a smile.[1][2]

This is a common artifact that indicates a problem with the electrophoresis run, primarily related

to uneven heat distribution across the gel.[1][3]

Q2: I'm using Dye 937 for visualization. Could this dye be the cause of my smiling bands?

While specific dyes can influence DNA migration, the "smiling" artifact is most often attributed

to issues with the electrophoresis conditions rather than the dye itself. Dye 937, like other

intercalating dyes, binds to the DNA and can affect its migration rate, but it is unlikely to be the

primary cause of the smiling pattern.[4] The underlying issue is typically related to the

experimental setup and parameters.

Q3: Can the concentration of my DNA sample cause smiling?
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While overloading a well with too much DNA can lead to band distortion and smearing, it is not

the primary cause of the classic "smiling" effect across the entire gel.[5][6] However,

excessively high salt concentrations in the DNA sample can contribute to conductivity issues in

the wells, leading to localized heating and band distortion that may contribute to an uneven

migration pattern.[1]

Q4: How does the running buffer affect my gel results?

The running buffer is crucial for maintaining a stable pH and providing ions for electrical

conductivity.[3] An incorrect buffer concentration can significantly impact your results. A buffer

with too high an ionic strength will cause high electrical conductance and generate excess

heat, potentially leading to gel melting and DNA denaturation.[7] Conversely, a buffer with too

low an ionic strength will result in minimal electrical conductivity and slow DNA migration.[7]

Depletion of the buffer's buffering capacity during a long run can also lead to uneven migration.

[3]

Troubleshooting Guide: "Smiling" DNA Bands
The "smiling" of DNA bands is a correctable issue. The following table summarizes the

potential causes and provides recommended solutions to achieve straight, well-resolved DNA

bands.
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Potential Cause Description
Recommended

Solution(s)

Quantitative

Parameters

Excessive Voltage

Running the gel at a

high voltage is the

most common cause

of "smiling".[1][2] It

leads to increased

heat generation (Joule

heating), causing the

center of the gel to

warm up more than

the edges. This

temperature

difference causes

DNA in the warmer

central lanes to

migrate faster.[1][8][9]

Reduce the applied

voltage and increase

the run time.[1][2]

Run the gel at a lower

voltage, typically 5-8

V/cm of gel length.[10]

For overnight runs,

use a much lower

voltage (1-1.5 V/cm).

[11]

Incorrect Buffer

Concentration

Using a buffer that is

too concentrated (e.g.,

10x instead of 1x)

increases the

conductivity, leading

to excessive heat

generation.[7]

Depleted or old buffer

can have reduced

buffering capacity,

causing pH shifts and

uneven current

distribution.[3]

Always use freshly

prepared running

buffer at the correct

concentration

(typically 1x TAE or

TBE).[1] For long

runs, consider

recirculating or

replacing the buffer.

[12]

Use 1x TAE or 1x TBE

buffer. Ensure the

buffer level is 3-5 mm

above the gel surface.

[2]

Uneven Electric Field An uneven electric

field across the gel

can be caused by

loose connections in

the electrophoresis

tank or improperly

Check the

electrophoresis tank

for any loose contacts

or damage.[2][13]

Ensure the electrodes

N/A
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positioned electrodes.

[2] This will cause

DNA to migrate at

different rates across

the gel width.

are parallel and

properly submerged.

High Salt

Concentration in

Samples

Samples with high salt

concentrations can

create localized areas

of high conductivity in

the wells. This can

lead to localized

heating and distorted

band migration.[1]

Desalt or dilute the

samples before

loading to reduce the

salt concentration.[1]

N/A

Uneven Gel

Temperature

Even at appropriate

voltages, ambient

temperature

fluctuations or poor

heat dissipation from

the gel tank can

contribute to uneven

heating.

Run the

electrophoresis in a

cold room or place the

gel tank in an ice bath

to help dissipate heat

evenly.[14]

N/A

Experimental Protocols
Standard DNA Agarose Gel Electrophoresis
This protocol outlines the key steps for performing a standard DNA agarose gel electrophoresis

experiment to minimize artifacts like "smiling".

Gel Preparation:

Prepare the desired concentration of agarose in 1x TAE or TBE buffer. A common

concentration for general purposes is 1% agarose.

Heat the mixture in a microwave or on a hot plate until the agarose is completely

dissolved. Swirl the flask gently to ensure even mixing.
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Allow the agarose solution to cool to approximately 50-60°C.

Add your DNA stain (e.g., Dye 937) to the molten agarose at the manufacturer's

recommended concentration and mix gently.

Pour the agarose into a casting tray with the well comb in place. Ensure the casting tray is

on a level surface to create a gel of uniform thickness.

Allow the gel to solidify completely at room temperature.

Sample Preparation and Loading:

Mix your DNA samples with a 6x loading dye. The loading dye increases the density of the

sample, allowing it to sink into the well, and contains tracking dyes to monitor the progress

of the electrophoresis.

Carefully remove the comb from the solidified gel.

Place the gel in the electrophoresis tank and add fresh 1x running buffer until the gel is

submerged by 3-5 mm.[2]

Slowly load your prepared DNA samples and a DNA ladder into the wells.

Electrophoresis:

Place the lid on the electrophoresis tank and connect the electrodes to the power supply,

ensuring the negative electrode is at the well end and the positive electrode is at the

opposite end.

Set the voltage to a recommended level (e.g., 5-8 V/cm) and begin the run.

Monitor the migration of the tracking dye. Stop the electrophoresis before the dye front

runs off the end of the gel.

Visualization:

Carefully remove the gel from the tank and view it on a UV transilluminator or a gel

imaging system compatible with your chosen DNA stain.
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Visualizations

Start: 'Smiling' DNA Bands Observed
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Reduce voltage (5-8 V/cm) 
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Is the running buffer fresh 
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Are the electrophoresis tank and 
 connections functioning correctly?
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 and ensure good connections.
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Caption: Troubleshooting workflow for "smiling" DNA bands.
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Caption: Causal factors leading to the "smiling" band artifact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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